![molecular formula C24H28N2O B12530617 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile CAS No. 651739-94-5](/img/structure/B12530617.png)
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile est un composé chimique de formule moléculaire C24H28N2O. Il est connu pour sa structure unique, qui comprend deux groupes 2-méthylbutan-2-yl liés à un groupe phénoxy et deux groupes nitrile liés à un cycle benzénique. Ce composé possède diverses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques distinctes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile implique généralement la réaction du 2,4-bis(2-méthylbutan-2-yl)phénol avec le 1,2-dibromobenzène en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants puissants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Le 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action du 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant diverses voies biochimiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation ou la progression du cancer, exerçant ainsi ses effets thérapeutiques .
Mécanisme D'action
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,2-benzènedicarbonitrile, 3-[2,4-bis(1,1-diméthylpropyl)phénoxy]
- 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]propanenitrile
Unicité
Le 3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]benzène-1,2-dicarbonitrile est unique en raison de son motif de substitution spécifique et de la présence de deux groupes nitrile. Cette unicité structurelle confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
651739-94-5 |
|---|---|
Formule moléculaire |
C24H28N2O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H28N2O/c1-7-23(3,4)18-12-13-22(20(14-18)24(5,6)8-2)27-21-11-9-10-17(15-25)19(21)16-26/h9-14H,7-8H2,1-6H3 |
Clé InChI |
UJXZWWQDJPTDBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


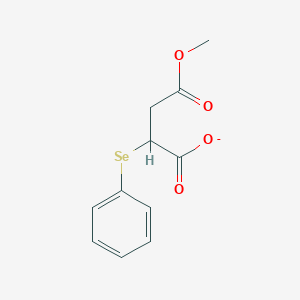
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
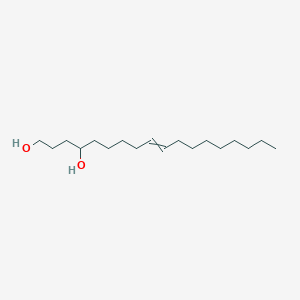
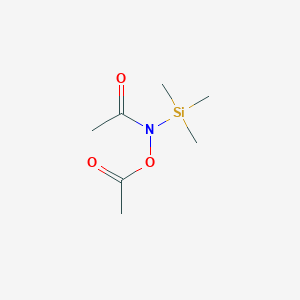
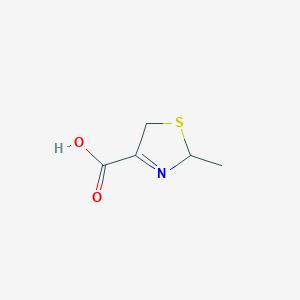
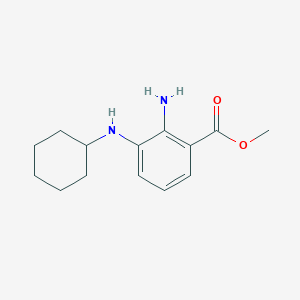

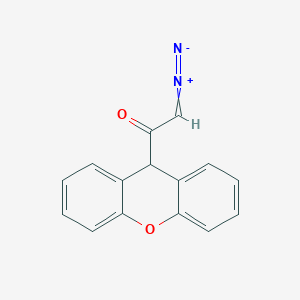
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
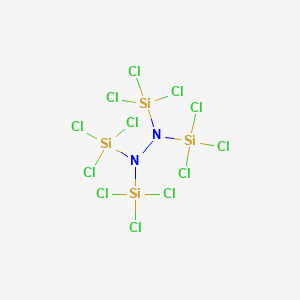
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
